molecular formula C13H15ClN2O2S B2697085 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride CAS No. 2089257-08-7

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B2697085
CAS No.: 2089257-08-7
M. Wt: 298.79
InChI Key: VZAHOIKICLTZCA-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound has a molecular weight of 262.33 g/mol and is characterized by the presence of a benzothiazole ring fused to a piperidine ring, with a carboxylic acid group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the condensation of 2-aminobenzothiazole with piperidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.ClH/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13;/h1-2,5-6,9H,3-4,7-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAHOIKICLTZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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